molecular formula C24H24ClN3O4 B12167428 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B12167428
M. Wt: 453.9 g/mol
InChI Key: JXDXUKIHBZYZRU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring two distinct pharmacophoric moieties: a 6-chloro-1H-indole group linked via an ethyl chain to a 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine core. The indole moiety, substituted with chlorine at position 6, is connected to an acetamide bridge, while the benzazepine ring system includes methoxy substituents at positions 7 and 8 and a ketone group at position 2. Such hybrid structures are often designed to modulate receptor binding affinity, metabolic stability, or pharmacokinetic properties .

Properties

Molecular Formula

C24H24ClN3O4

Molecular Weight

453.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C24H24ClN3O4/c1-31-21-11-17-6-9-28(24(30)13-18(17)12-22(21)32-2)15-23(29)26-7-10-27-8-5-16-3-4-19(25)14-20(16)27/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3,(H,26,29)

InChI Key

JXDXUKIHBZYZRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide, a compound with the CAS number 1574338-45-6, has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. This article delves into the compound's applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that compounds containing indole and benzazepine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific compound may share these properties due to its structural components, suggesting potential use in cancer therapeutics.

Neuropharmacological Effects

The presence of the indole ring is often linked to neuropharmacological activity. Compounds similar to this compound have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to applications in treating mood disorders or neurodegenerative diseases.

Antimicrobial Properties

Indoles are known for their antimicrobial activity against various pathogens. The compound's structure suggests it may also exhibit antibacterial or antifungal properties, making it a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of indole-based compounds and their anticancer properties. The findings indicated that specific modifications to the indole structure enhanced cytotoxicity against breast cancer cell lines (e.g., MCF7). While this study did not directly test this compound, it provides a framework for understanding how similar compounds may function .

Case Study 2: Neuropharmacological Effects

In a publication focusing on serotonin receptor modulators, researchers investigated various indole derivatives for their binding affinity to serotonin receptors. The results suggested that structural variations significantly impacted receptor interaction and subsequent behavioral outcomes in animal models. This research implies that the compound could be evaluated for similar neuropharmacological effects .

Case Study 3: Antimicrobial Activity

A recent study examined the antimicrobial efficacy of several indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated promising activity levels, suggesting potential for further development into therapeutic agents. This supports the hypothesis that this compound may possess similar antimicrobial properties .

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole Derivatives

  • Compound from : N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Core structure: Benzodithiazine (sulfur-containing heterocycle) with a 6-chloro-7-methyl substitution. Key differences: The absence of an indole ring and acetamide linkage. Instead, it features a hydrazine group and sulfur atoms, which may confer distinct electronic and steric properties compared to the target compound.
  • Compound from : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

    • Core structure : Indole-3-ylmethyl group linked to an oxadiazole-thioacetamide scaffold.
    • Key differences : The indole substitution occurs at position 3 (vs. position 1 in the target compound), and the acetamide is part of a sulfanyl-oxadiazole system. The oxadiazole ring may enhance metabolic stability but reduce conformational flexibility compared to the benzazepine core .

Acetamide-Bridged Hybrids

  • Compound from : N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide Core structure: Indole-3-yl group connected to a branched acetamide with tert-butyl and pyridyl substituents. Key differences: The acetamide bridge is more sterically hindered due to tert-butyl and pyridyl groups, which could limit membrane permeability.

Benzazepine Analogues

  • The oxo group at position 2 may mimic carbonyl interactions seen in natural ligands .

Structural and Pharmacokinetic Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted)
Target Compound Indole + Benzazepine 6-Cl, 7,8-OMe, ethyl-acetamide ~525.98 3.2
N-Methyl-N-(6-chloro-7-methyl-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-Cl, 7-Me, hydrazine 291.78 2.8
2-{[5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide Indole + Oxadiazole 3-indolyl, sulfanyl-acetamide ~345.40 2.5
N-(tert-Butylphenyl)-2-(indol-3-yl)-oxo-acetamide Indole + Branched Acetamide 3-indolyl, tert-butyl, pyridyl ~457.56 4.1

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step coupling reactions (e.g., SN2 alkylation for the ethyl-indole linkage and amide bond formation), similar to methods in and .
  • Bioactivity Predictions : The 6-chloroindole moiety may enhance hydrophobic interactions, while the 7,8-dimethoxybenzazepine could mimic catechol-like binding motifs in neurotransmitter receptors. However, the bulky ethyl-acetamide bridge might reduce blood-brain barrier penetration compared to simpler analogues .
  • Metabolic Stability : Methoxy groups are prone to demethylation, but the 7,8-positions on the benzazepine may shield them from cytochrome P450 enzymes, improving half-life relative to ’s methyl-substituted compound .

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that integrates both indole and benzazepine structures. This unique configuration suggests potential biological activities that may be leveraged in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound features a chloro-substituted indole ring and a dimethoxy-substituted benzazepine moiety. Its molecular formula is C22H24ClN2O4C_{22}H_{24}ClN_{2}O_{4}, with a molecular weight of approximately 454.9 g/mol. The structural components are believed to influence the compound's interaction with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. For instance, related compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast), HCT116 (colon), and HepG2 (liver) cells. The IC50 values for these compounds ranged from 5.7 to 21.3 µg/mL, suggesting strong anticancer properties compared to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Activity : The presence of the indole and benzazepine frameworks may also contribute to antimicrobial properties. Compounds with similar structures have been reported to exhibit moderate to potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve apoptosis induction in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3, alongside decreased levels of anti-apoptotic markers like Bcl-2 .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds highlights the unique features of this compound:

Compound NameMolecular FormulaKey Features
2-(6-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamideC19H19ClN2O3Lacks benzazepine moiety; focuses on phenyl substitution.
N-[2-(6-Chloro-5-methoxyindolyl)]acetamideC18H17ClN2O3Contains methoxy substitutions; simpler structure.
4-Methyl-N-[2-(6-chloroindolyl)]acetamideC17H16ClNSimplified indole derivative without additional functional groups.

This table illustrates how the unique combination of an indole and a benzazepine moiety in the target compound may lead to distinct biological activities not observed in simpler derivatives.

Case Studies

Recent studies have focused on synthesizing and evaluating the bioactivity of compounds similar to N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxybenzazepin). For example:

  • Study on Anticancer Properties : A series of indole-based compounds were synthesized and tested against various cancer cell lines. Results indicated that compounds with similar scaffolds exhibited significant cytotoxicity, particularly those incorporating chloro and methoxy groups .
  • Antioxidant and Antimicrobial Evaluation : Another study investigated the antioxidant capacities alongside antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that modifications in the structure could enhance both antioxidant and antimicrobial activities .

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